5-(4-Bromophenyl)furan-2-carbaldehyde
Overview
Description
Mechanism of Action
Target of Action
5-(4-Bromophenyl)furfural is an aromatic aldehyde The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been reported that oxone oxidation of 5-(4-bromophenyl)furfural affords γ-keto carboxylic acid . This suggests that the compound may undergo oxidation reactions in biological systems, potentially interacting with its targets in its oxidized form.
Biochemical Pathways
Given its reported oxidation to γ-keto carboxylic acid , it may be involved in pathways related to aldehyde metabolism or oxidative stress
Result of Action
Given its reported oxidation to γ-keto carboxylic acid , it may induce changes at the molecular level, potentially affecting cellular functions
Biochemical Analysis
Biochemical Properties
It is known that furfural derivatives can have significant impacts on biochemical reactions
Cellular Effects
Furfural derivatives can have significant impacts on cell function
Molecular Mechanism
It is known that furfural derivatives can interact with biomolecules and influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(4-Bromophenyl)furan-2-carbaldehyde is typically synthesized through the reaction of benzoic acid with bromine. The process involves the following steps :
Formation of Benzoate: Benzoic acid is reacted with phosphoric acid or pentaethyl phosphate to form a benzoate.
Bromination: The benzoate is then reacted with bromine under acidic conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas (nitrogen or argon) at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Oxone oxidation of this compound results in the formation of γ-keto carboxylic acid.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidizing agent for converting this compound to its oxidized products.
Substitution: Various nucleophiles can be used to substitute the bromine atom, depending on the desired product.
Major Products
γ-Keto Carboxylic Acid: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions with different nucleophiles.
Scientific Research Applications
5-(4-Bromophenyl)furan-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and pesticides.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-furfural: Similar structure but lacks the bromine atom.
5-(2-Chlorophenyl)furfural: Contains a chlorine atom instead of bromine.
5-(2-Nitrophenyl)furfural: Contains a nitro group instead of bromine.
Uniqueness
5-(4-Bromophenyl)furan-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Biological Activity
5-(4-Bromophenyl)furan-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It consists of a furan ring substituted at the 5-position by a bromophenyl group and an aldehyde group at the 2-position. The presence of the bromine atom enhances its reactivity, making it a subject of interest in synthetic organic chemistry and biological studies.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of furan derivatives have been explored extensively. A study on benzo[b]furan derivatives revealed that certain compounds exhibited significant antiproliferative activity against human cancer cell lines, suggesting that similar mechanisms may be applicable to this compound. Notably, compounds with structural similarities showed IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further investigation into the anticancer properties of this compound .
While specific mechanisms for this compound remain to be elucidated, it is hypothesized that the molecule's reactivity is influenced by both the electron-withdrawing nature of the aldehyde group and the electron-donating characteristics of the furan ring. This dual influence may enhance its interactions with biological targets, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth .
Synthesis Methods
Several methods exist for synthesizing this compound. These include:
- Refluxing Brominated Phenols with Furfural : This method utilizes brominated phenols in the presence of furfural under reflux conditions to yield the desired product.
- Electrophilic Aromatic Substitution : The furan ring can undergo electrophilic substitution reactions with brominated phenyl groups, facilitating the introduction of substituents at specific positions.
These synthetic routes highlight the compound's accessibility for further research and application development.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Phenylfuran-2-carbaldehyde | Phenyl group at position 5 | Lacks halogen substitution; different reactivity |
5-Chlorofuran-2-carbaldehyde | Chlorine substituent at position 5 | Exhibits different electrophilic properties |
5-(2-Bromophenyl)furan-2-carbaldehyde | Bromine at position 2 | Different substitution pattern affects reactivity |
5-(4-Methylphenyl)furan-2-carbaldehyde | Methyl group at position 4 | Alters electronic properties compared to bromine |
This comparison illustrates how variations in substituents can significantly influence biological activity and reactivity profiles.
Properties
IUPAC Name |
5-(4-bromophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTAOOSYSVHQGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347267 | |
Record name | 5-(4-Bromophenyl)furfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20005-42-9 | |
Record name | 5-(4-Bromophenyl)furfural | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Bromophenyl)-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.